Sulfur tetrafluoride

Description

This compound is a sulfur coordination entity.

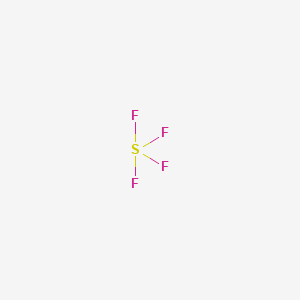

Structure

3D Structure

Properties

IUPAC Name |

tetrafluoro-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4S/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMQWEPBXSHHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FS(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4S | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfur tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893074 | |

| Record name | Sulfur tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur tetrafluoride is a colorless gas with a distinct sulfur odor. It is highly toxic by inhalation and a strong irritant to skin, eyes and mucous membranes. It reacts vigorously with water and acids to yield toxic fluoride and sulfur oxide fumes and an acidic solution. Sulfur tetrafluoride is heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. It is used as a fluoridizing agent and as an oil repellent., Colorless gas with an odor like sulfur dioxide. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a distinct sulfur odor., Colorless gas with an odor like sulfur dioxide. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur tetrafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-40 °F at 760 mmHg (EPA, 1998), -38 °C, -40 °C, -41 °F | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Freely sol in benzene, Solubility in water: reaction, Reacts | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.95 at -108 °F (EPA, 1998) - Denser than water; will sink, Liquid at -78 °C: 1.95 g/mL; solid at -183 °C: 2.349 g/mL, 1.95 at -108 °F, 3.78(relative gas density) | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.78 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.78 (Air = 1), Relative vapor density (air = 1): 3.78, 3.78 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10.5 atm at 70 °F (NIOSH, 2023), 1.522X10+4 mm Hg (2.0219 Pa) at 25 °C, 10.5 atm at 70 °F, (70 °F): 10.5 atm | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas | |

CAS No. |

7783-60-0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur tetrafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur tetrafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur fluoride (SF4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4P8J39GOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WT493E00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-191 °F (EPA, 1998), -121.0 °C, -124 °C, -185 °F | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1456 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR TETRAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/656 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur tetrafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0580.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Sulfur Tetrafluoride (SF4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur tetrafluoride (SF4) is a highly selective and potent fluorinating agent with significant applications in organic synthesis, particularly in the preparation of organofluorine compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and optimizing its application in complex chemical transformations. This technical guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and experimental determination of this compound's structure, tailored for a scientific audience.

Molecular Geometry of this compound

The molecular geometry of this compound is a classic example of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central sulfur atom has five electron domains: four bonding pairs from the sulfur-fluorine single bonds and one non-bonding lone pair of electrons.[1][2][3] This arrangement leads to a trigonal bipyramidal electron geometry.[1][2]

However, the molecular shape, which is determined by the arrangement of the atoms, is described as a see-saw .[1][2] This distortion from a perfect trigonal bipyramidal geometry is due to the presence of the lone pair of electrons on the central sulfur atom.[1][2] To minimize repulsion, the lone pair occupies one of the equatorial positions of the trigonal bipyramid.[2] This arrangement results in two distinct types of fluorine atoms: two axial and two equatorial. The lone pair's greater repulsion pushes the axial fluorine atoms slightly away, and compresses the angle between the equatorial fluorine atoms.[2]

Visualization of Molecular Geometry

The logical relationship leading to the see-saw molecular geometry of SF4 can be visualized as follows:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfur Tetrafluoride (SF₄) Gas

Introduction

This compound (SF₄) is a colorless, corrosive gas with a distinct sulfurous odor.[1][2] It is a highly versatile and reactive inorganic compound, primarily utilized as a selective fluorinating agent in the synthesis of organofluorine compounds, which are crucial in the pharmaceutical and specialty chemical industries.[1][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of SF₄, detailed experimental considerations, and key reaction pathways to support its safe and effective use in research and development.

Physical Properties

This compound is a gas at standard temperature and pressure.[1] It is heavier than air and can act as an asphyxiant by displacing oxygen.[2][5] The key physical properties are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | SF₄ | - |

| Molar Mass | 108.06 | g/mol |

| Appearance | Colorless Gas | - |

| Odor | Distinct sulfur odor, similar to sulfur dioxide | - |

| Melting Point | -121.0 to -121.5 | °C |

| Boiling Point | -38 to -40.4 | °C |

| Density (gas) | 1.95 (at -78 °C) | g/cm³ |

| Vapor Pressure | 10.5 | atm (at 22 °C) |

| Vapor Density (Air=1) | 3.78 | - |

| Water Solubility | Reacts violently | - |

(Data sourced from:[1][3][6][7][8])

Molecular Structure and Bonding

The structure and bonding of SF₄ are critical to understanding its reactivity.

Molecular Geometry

Based on VSEPR (Valence Shell Electron Pair Repulsion) theory, the central sulfur atom in SF₄ has five regions of electron density: four bonding pairs (from the S-F bonds) and one non-bonding lone pair.[9][10] This arrangement results in an electron geometry of a trigonal bipyramid.[9][11]

The lone pair occupies an equatorial position to minimize electron-electron repulsion, which distorts the molecular geometry into a see-saw shape .[11][12][13] This arrangement gives rise to two distinct types of fluorine atoms:

-

Two axial fluorine atoms: These are positioned opposite each other.

-

Two equatorial fluorine atoms: These are positioned in the plane that also contains the lone pair.

The bond lengths are not equivalent; the axial S–F bonds (164.3 pm) are longer and weaker than the equatorial S–F bonds (154.2 pm).[1] The bond angles deviate from ideal trigonal bipyramidal angles due to the lone pair's repulsive force, with the equatorial F-S-F angle being approximately 102° and the axial F-S-F angle being about 173°.[10][12]

Caption: Molecular structure of this compound (SF₄).

Hybridization

To accommodate five electron domains (four bonding pairs and one lone pair), the central sulfur atom undergoes sp³d hybridization .[10][12] This involves the mixing of one 3s orbital, three 3p orbitals, and one 3d orbital to form five hybrid orbitals that arrange themselves in a trigonal bipyramidal geometry.

Chemical Properties and Reactivity

SF₄ is a highly reactive and toxic gas.[14] Its reactivity is dominated by its role as a powerful fluorinating agent and its sensitivity to moisture.

Hydrolysis

This compound reacts vigorously and violently with water in an exothermic hydrolysis reaction.[6][14] This reaction produces sulfur dioxide (SO₂) and dangerous hydrogen fluoride (HF) gas.[1][2]

Reaction: SF₄ + 2 H₂O → SO₂ + 4 HF

The reaction proceeds through the intermediate formation of thionyl fluoride (SOF₂).[1][15] The presence of moisture must be strictly avoided when handling SF₄, as the resulting HF is highly corrosive and toxic.[14]

Caption: Hydrolysis pathway of SF₄.

Fluorinating Agent

A primary application of SF₄ is as a deoxofluorinating agent in organic synthesis. It selectively converts carbonyl groups (C=O) and hydroxyl groups (-OH) into difluoride (CF₂) and monofluoride (CF) groups, respectively.[1][16]

-

Aldehydes and Ketones: R₂C=O + SF₄ → R₂CF₂ + SOF₂

-

Carboxylic Acids: RCOOH + SF₄ → RCF₃ + SOF₂ + HF

-

Alcohols: ROH + SF₄ → RF + SOF₂ + HF

The use of SF₄ in laboratory settings has been partially superseded by safer, liquid-phase reagents like diethylaminosulfur trifluoride (DAST), which itself is prepared from SF₄.[1]

Lewis Acid/Base Behavior

SF₄ exhibits amphoteric properties, acting as both a Lewis acid and a Lewis base.[16]

-

As a Lewis Acid: It reacts with fluoride ion donors to form the [SF₅]⁻ anion.

-

As a Lewis Base: It reacts with strong fluoride ion acceptors (e.g., SbF₅) to form the [SF₃]⁺ cation.[16]

Thermal Stability

This compound is thermostable up to 600°C (1112°F).[14] When heated to decomposition, it emits highly toxic fumes of fluorides and sulfur oxides.[2][14]

Thermodynamic Properties

The thermodynamic data for SF₄ are essential for calculating reaction energetics.

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°gas) | -763 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -901.76 | kJ/mol |

| Standard Molar Entropy (S°gas, 1 bar) | 299.6 ± 4.2 | J/mol·K |

| Ideal Gas Heat Capacity (Cp,gas at 292 K) | 70.13 | J/mol·K |

(Data sourced from:[17][18][19][20])

Experimental Protocols & Characterization

Detailed experimental protocols for handling SF₄ require specialized equipment due to its toxicity and reactivity. The determination of its properties relies on established analytical techniques.

General Handling and Safety

-

Handling: SF₄ should only be handled in a well-ventilated fume hood or a glovebox.[5] All equipment must be scrupulously dried to prevent hydrolysis and the formation of HF.

-

Materials Compatibility: Use materials of construction compatible with SF₄ and HF, such as stainless steel, Monel, or nickel. Avoid glass in the presence of moisture.

-

Safety: Always use appropriate personal protective equipment (PPE), including gas-tight chemical protective clothing, a self-contained breathing apparatus (SCBA), and gloves.[5][21] An HF detection system is critical.

Methodologies for Property Determination

-

Boiling and Melting Point: Determined by standard cryogenic thermal analysis techniques, where the temperature of the substance is monitored as it is heated or cooled through its phase transitions.

-

Molecular Structure: The bond lengths and angles of SF₄ were determined using gas-phase techniques such as microwave spectroscopy and electron diffraction. These methods analyze the interaction of electromagnetic radiation or electrons with the gas molecules to deduce their three-dimensional structure.

-

Vibrational Spectra: Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule.[22] The number and activity of these modes provide evidence for the molecule's C₂ᵥ point group symmetry, confirming the see-saw structure.[22][23]

Caption: Logical workflow for the characterization of SF₄.

Conclusion

This compound is a cornerstone reagent for selective fluorination, but its high reactivity, toxicity, and corrosive nature demand rigorous handling protocols. A thorough understanding of its physical properties, molecular structure, and chemical behavior, particularly its violent reaction with water, is paramount for its safe and successful application in pharmaceutical and chemical research. The data and diagrams presented in this guide serve as a foundational resource for professionals working with this challenging yet invaluable chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. xenon-gas.com [xenon-gas.com]

- 4. Sulphur Tetrafluoride - China Sulphur Tetrafluoride Manufacturers Suppliers Factory [cheezhengchem.com]

- 5. airgas.com [airgas.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 8. 7783-60-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. geometryofmolecules.com [geometryofmolecules.com]

- 11. quora.com [quora.com]

- 12. SF4 Molecular Geometry and Bond Angles [unacademy.com]

- 13. ck12.org [ck12.org]

- 14. This compound | 7783-60-0 [chemicalbook.com]

- 15. brainly.in [brainly.in]

- 16. Recent advances in this compound chemistry: syntheses, structures, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. This compound (CAS 7783-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. brainly.ph [brainly.ph]

- 19. chemeo.com [chemeo.com]

- 20. This compound [webbook.nist.gov]

- 21. amp.generalair.com [amp.generalair.com]

- 22. vibrational spectrum of SF4 [groups.google.com]

- 23. chemtube3d.com [chemtube3d.com]

An In-depth Technical Guide to the Lewis Structure and VSEPR Model of Sulfur Tetrafluoride (SF₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis structure and molecular geometry of sulfur tetrafluoride (SF₄) as determined by the Valence Shell Electron Pair Repulsion (VSEPR) model. It includes a summary of experimentally determined structural parameters and outlines the methodologies used for their discovery.

Introduction to this compound

This compound (SF₄) is a colorless, corrosive gas that serves as a selective fluorinating agent in organic synthesis, a critical process in the development of pharmaceuticals and specialty chemicals. A thorough understanding of its molecular structure is paramount for predicting its reactivity and designing synthetic pathways. This guide will elucidate the electronic and molecular structure of SF₄ through the application of fundamental chemical principles and experimental data.

Lewis Structure of this compound

The Lewis structure is a two-dimensional representation of the valence electron distribution in a molecule. The construction of the Lewis structure for SF₄ follows a systematic approach:

-

Total Valence Electron Count : The total number of valence electrons is calculated by summing the valence electrons of the constituent atoms.

-

Sulfur (S), being in Group 16, contributes 6 valence electrons.

-

Fluorine (F), in Group 17, contributes 7 valence electrons per atom.

-

Total valence electrons = 6 (from S) + 4 × 7 (from 4 F atoms) = 34 electrons.[1]

-

-

Central Atom Identification : Sulfur is less electronegative than fluorine and is therefore the central atom.[2]

-

Single Bond Formation : The four fluorine atoms are singly bonded to the central sulfur atom, accounting for 4 bonds × 2 electrons/bond = 8 electrons.

-

Octet Completion for Terminal Atoms : The remaining 34 - 8 = 26 electrons are distributed as lone pairs around the terminal fluorine atoms to satisfy the octet rule for each. Each fluorine atom receives 3 lone pairs (6 electrons), totaling 4 × 6 = 24 electrons.

-

Placement of Remaining Electrons : The final 26 - 24 = 2 electrons are placed on the central sulfur atom as a lone pair.[3]

The resulting Lewis structure shows the central sulfur atom bonded to four fluorine atoms and possessing one lone pair of electrons. This arrangement results in the sulfur atom having an expanded octet, with 10 valence electrons in its vicinity, which is permissible for elements in the third period and beyond.[4]

Formal Charge Analysis

The formal charge on each atom is calculated to assess the stability of the Lewis structure. The formula for formal charge is:

Formal Charge = (Number of Valence Electrons) - (Number of Non-bonding Electrons) - ½ (Number of Bonding Electrons)

The formal charges of all atoms in the structure are zero, indicating that this is the most stable and plausible Lewis structure for SF₄.[5][7]

VSEPR Model and Molecular Geometry

The VSEPR model predicts the three-dimensional geometry of molecules based on the principle of minimizing electron-electron repulsion.

-

Steric Number Calculation : The steric number for the central sulfur atom is the sum of the number of bonded atoms and lone pairs. In SF₄, the steric number is 4 (bonded fluorine atoms) + 1 (lone pair) = 5.[3]

-

Electron Geometry : A steric number of 5 corresponds to a trigonal bipyramidal electron geometry.[8][9][10]

-

Molecular Geometry : The lone pair of electrons occupies one of the positions in the trigonal bipyramidal arrangement. To minimize repulsion, the lone pair occupies an equatorial position, which offers more space than an axial position.[8][9] This arrangement leads to a seesaw molecular geometry.[11][12][13] The presence of the lone pair distorts the bond angles from the ideal trigonal bipyramidal angles of 90°, 120°, and 180°.

Quantitative Structural Data

The molecular geometry of SF₄ has been determined experimentally, providing precise data on its bond lengths and angles.

| Parameter | Value (Gas-Phase Electron Diffraction) | Value (Solid-State X-ray Diffraction) |

| S-F (axial) Bond Length | 1.643 Å | 1.635 - 1.676 Å |

| S-F (equatorial) Bond Length | 1.542 Å | 1.537 - 1.564 Å |

| F(axial)-S-F(axial) Bond Angle | 173.1° | 171.6° - 172.6° |

| F(equatorial)-S-F(equatorial) Bond Angle | 101.5° | 99.6° - 101.0° |

Experimental Protocols for Structural Determination

The structural parameters of this compound have been determined through various experimental techniques, primarily gas-phase electron diffraction and single-crystal X-ray diffraction.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. The methodology involves the following steps:

-

Sample Introduction : A gaseous sample of SF₄ is introduced into a high-vacuum chamber.

-

Electron Beam Interaction : A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electron clouds.

-

Diffraction Pattern Recording : The scattered electrons create a diffraction pattern, which is recorded on a detector. The pattern consists of concentric rings of varying intensity.

-

Data Analysis : The intensity and angular distribution of the scattered electrons are analyzed. This information is used to calculate the interatomic distances (bond lengths) and bond angles in the molecule. The analysis for SF₄ confirmed a C₂ᵥ symmetry with two distinct S-F bond distances, corresponding to the axial and equatorial positions.[8][11]

Single-Crystal X-ray Diffraction

For the solid state, the structure of SF₄ has been determined by single-crystal X-ray diffraction. This method provides detailed information about the arrangement of atoms in a crystalline solid.

-

Crystal Growth : Single crystals of SF₄ are grown at low temperatures, as its melting point is -121 °C. This can be achieved by cooling a solution of SF₄ in a suitable solvent like CF₂Cl₂.

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head in a stream of cold nitrogen gas to maintain its crystalline state.

-

X-ray Diffraction : The crystal is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

-

Data Collection : A detector measures the intensity and position of the diffracted X-ray beams.

-

Structure Solution and Refinement : The diffraction data is used to solve the crystal structure, revealing the positions of the atoms within the unit cell. For SF₄, this analysis showed two unique SF₄ molecules in the asymmetric unit in the orthorhombic crystal system. The data confirmed the seesaw geometry and revealed weak intermolecular S···F interactions.

Visualization of VSEPR Prediction Workflow

The following diagram illustrates the logical workflow for determining the molecular geometry of a molecule like SF₄ using the VSEPR model.

Caption: Workflow for determining molecular geometry using VSEPR theory.

References

- 1. proprep.com [proprep.com]

- 2. ck12.org [ck12.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. youtube.com [youtube.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. SF4 Molecular Geometry and Bond Angles [unacademy.com]

- 8. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. quora.com [quora.com]

- 11. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]

- 12. opus.uleth.ca [opus.uleth.ca]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Historical Discovery and Development of Sulfur Tetrafluoride (SF4) Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur tetrafluoride (SF4) is a highly selective and potent fluorinating agent that has played a pivotal role in the advancement of organofluorine chemistry.[1][2][3] Since its definitive synthesis, it has become an indispensable tool for the conversion of oxygen-containing functional groups into their fluorinated counterparts, a transformation of immense value in the pharmaceutical, agrochemical, and materials science industries.[1][2][3][4] The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and biological properties, including metabolic stability, bioavailability, and binding affinity.[1][2] This technical guide provides an in-depth overview of the historical discovery, development, and applications of SF4 chemistry, with a focus on quantitative data, experimental protocols, and reaction mechanisms relevant to researchers and professionals in drug development.

Historical Discovery and Early Synthesis

While its existence was debated as late as 1950, this compound was likely first produced in impure forms through reactions of sulfur with metal fluorides like uranium hexafluoride or cobalt(III) fluoride.[5] The unequivocal synthesis of SF4 was achieved in 1950 via the electrical decomposition of trifluoromethylsulfur pentafluoride.[5] However, it was not until 1955 that a practical, gram-scale synthesis was reported by F. Brown and P. L. Robinson, which made SF4 a viable reagent for broader chemical research.[5][6]

The pioneering synthesis by Brown and Robinson involved the direct fluorination of elemental sulfur with fluorine diluted with nitrogen at low temperatures.[7][8] This method, although somewhat tedious, laid the groundwork for future developments in SF4 production.[9]

Key Early Synthetic Methods

Several methods for the synthesis of SF4 were developed following its initial discovery. These early methods varied in their reagents, conditions, and yields.

| Method | Reactants | Temperature (°C) | Yield (%) | Reference |

| Direct Fluorination | S, F2, N2 | -75 | 40 | [7] |

| Cobalt(III) Fluoride | S, CoF3 | - | - | [7] |

| Low-Temperature Direct Fluorination | S, F2, N2 in CCl3F | -78 | up to 70 | [7][8] |

Industrial Production Methods

The increasing demand for SF4 as a specialized fluorinating agent prompted the development of more efficient and scalable industrial production methods. These methods often utilize more readily available starting materials than elemental fluorine.

| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Sulfur Dichloride and Sodium Fluoride | SCl2, NaF | Acetonitrile | 225-450 | 95-98 | [7] |

| Sulfur, Chlorine, and Sodium Fluoride | S, Cl2, NaF | - | 225-450 | - | |

| Sulfur Dichloride and Pyridine Polyhydrogen Fluoride | SCl2, Py(HF)x | Methylene chloride/trichloroethane | 20-40 | 91-92.5 | [7] |

| Direct Fluorination of Molten Sulfur | S, F2 | - | 310-350 | 90-97 | [8] |

Physicochemical and Spectroscopic Properties

This compound is a colorless, corrosive gas with a pungent odor.[1] It is highly reactive and readily hydrolyzes in the presence of moisture to form hydrogen fluoride and thionyl fluoride.[10][11]

| Property | Value |

| Molecular Formula | SF4 |

| Molar Mass | 108.07 g/mol |

| Boiling Point | -38 °C |

| Melting Point | -121.0 °C |

| Density (liquid at -78 °C) | 1.95 g/cm³ |

| Molecular Shape | Seesaw (C2v) |

| 19F NMR (Room Temp.) | 1 signal (due to rapid pseudorotation) |

| 19F NMR (-98 °C) | 2 triplets (distinct axial and equatorial fluorine atoms) |

19F NMR Spectroscopy

The 19F NMR spectrum of SF4 is highly temperature-dependent, providing a classic example of fluxionality in molecules.[12] At room temperature, a single sharp signal is observed, indicating that the axial and equatorial fluorine atoms are rapidly interconverting via a process known as Berry pseudorotation.[12] Upon cooling to -98 °C, this process slows down, and the spectrum resolves into two distinct triplets, corresponding to the two magnetically non-equivalent sets of fluorine atoms in the seesaw geometry.[12][13][14]

Applications in Organic Synthesis: Deoxyfluorination

The primary application of SF4 in organic synthesis is as a deoxofluorinating agent, where it selectively replaces carbonyl oxygen and hydroxyl groups with fluorine atoms.[3][4]

General Reaction Stoichiometry

-

Aldehydes and Ketones to Geminal Difluorides: R₂C=O + SF₄ → R₂CF₂ + SOF₂[15]

-

Carboxylic Acids to Trifluoromethyl Groups: RCOOH + 2SF₄ → RCF₃ + 2SOF₂ + HF[15]

-

Alcohols to Alkyl Fluorides: ROH + SF₄ → RF + SOF₂ + HF[15]

Quantitative Data on Deoxyfluorination Reactions

The efficiency of SF4-mediated deoxyfluorination can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the fluorination of various functional groups.

| Substrate Type | Example Substrate | Product | Conditions | Yield (%) | Reference |

| Aldehyde | 4-Methoxybenzaldehyde | 1-(Difluoromethyl)-4-methoxybenzene | 0.5 M in EtOAc, 2 eq. SF4, 1 eq. Et3N, 75°C, 10 min (flow) | 97 (GC) | [4] |

| Aldehyde | Cyclohexanecarbaldehyde | (Difluoromethyl)cyclohexane | 0.5 M in EtOAc, 2 eq. SF4, 1 eq. Et3N, 75°C, 10 min (flow) | 86 (GC) | [4] |

| Alcohol | Benzyl alcohol | (Fluoromethyl)benzene | 0.5 M in EtOAc, 1.5 eq. SF4, 1.5 eq. DIPEA, 50°C, 10 min (flow) | 85 (GC) | [4] |

| Alcohol | 1-Octanol | 1-Fluorooctane | 0.5 M in EtOAc, 1.5 eq. SF4, 50°C, 10 min (flow) | 99 (GC) | [4] |

| Carboxylic Acid | Heptanoic acid | 1,1,1-Trifluoroheptane | Neat, 150°C, 18h | 86 | |

| Diol | (L)-Tartaric acid | meso-2,3-Difluorosuccinic acid | HF, 85°C, 3h | 55 | [15] |

Experimental Protocols

General Procedure for Deoxyfluorination of Aldehydes in Continuous Flow

The following is a representative protocol adapted from recent literature for the deoxyfluorination of an aldehyde using a continuous flow setup, which offers improved safety and control over this hazardous reagent.[4]

Warning: this compound is a highly toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Substrate aldehyde (e.g., 4-methoxybenzaldehyde)

-

This compound (SF4)

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc), anhydrous

-

Continuous flow reactor system equipped with mass flow controllers for gases and pumps for liquids, a heated reactor coil, and a back-pressure regulator.

Procedure:

-

A 0.5 M solution of the aldehyde in ethyl acetate is prepared.

-

The continuous flow system is set up with two inlet lines, one for the substrate solution and one for a solution of SF4 and Et3N in ethyl acetate.

-

The substrate solution is pumped into the reactor at a defined flow rate.

-

A solution of SF4 (2 equivalents) and Et3N (1 equivalent) in ethyl acetate is introduced into the second inlet line and mixed with the substrate solution at a T-mixer.

-

The reaction mixture flows through a heated reactor coil maintained at 75 °C with a residence time of 10 minutes.

-

The output from the reactor is passed through a back-pressure regulator to maintain the desired pressure.

-

The reaction mixture is collected, quenched, and analyzed by GC-FID to determine the yield of the difluoromethyl product.[4]

Reaction Mechanisms and Experimental Workflows

Proposed Mechanism of Deoxyfluorination of a Ketone

The mechanism of deoxyfluorination with SF4 is thought to proceed through a series of intermediates, initiated by the activation of SF4, potentially by a Lewis acid or trace HF.

References

- 1. Sulphur Tetrafluoride - China Sulphur Tetrafluoride Manufacturers Suppliers Factory [cheezhengchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and some physical properties of sulphur tetrafluoride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 12. quora.com [quora.com]

- 13. chegg.com [chegg.com]

- 14. Solved 4. Consider 19F NMR spectra of SF4 recorded at | Chegg.com [chegg.com]

- 15. Fluorination by this compound - Wikipedia [en.wikipedia.org]

spectroscopic analysis of sulfur tetrafluoride

An In-depth Technical Guide to the Spectroscopic Analysis of Sulfur Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SF₄) is a highly reactive and useful fluorinating agent in organic synthesis, making its structural and dynamic properties a subject of significant scientific interest. A comprehensive understanding of its molecular characteristics is paramount for its safe handling and effective application. This technical guide provides an in-depth analysis of this compound using various spectroscopic techniques, including vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and mass spectrometry, complemented by structural data from gas-phase electron diffraction. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a comprehensive resource for researchers.

Molecular Structure and Symmetry

This compound possesses a see-saw molecular geometry derived from a trigonal bipyramidal arrangement of electron pairs around the central sulfur atom, as predicted by VSEPR theory.[1][2][3] One of the three equatorial positions is occupied by a non-bonding lone pair of electrons, which repels the bonding pairs and distorts the geometry.[1][2] This arrangement results in two distinct types of fluorine atoms: two axial (Fax) and two equatorial (Feq).[4] The molecule belongs to the C₂ᵥ point group.[5] The presence of the lone pair and the resulting distorted geometry significantly influence its spectroscopic properties.[2][3]

Gas-Phase Electron Diffraction Analysis

Gas electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[6] Studies on SF₄ have confirmed its C₂ᵥ symmetry and provided accurate measurements of its bond lengths and angles.[7][8] It is typical for axial ligands in such hypervalent molecules to have longer, weaker bonds compared to equatorial ligands.[4]

Table 1: Molecular Geometry Parameters of SF₄ from Electron Diffraction

| Parameter | Value | Reference |

| S-Fₐₓ Bond Length | 1.643 ± 0.005 Å (164.3 pm) | [4][8] |

| S-Fₑᵩ Bond Length | 1.542 ± 0.005 Å (154.2 pm) | [4][8] |

| ∠(Fₑᵩ-S-Fₑᵩ) Angle | 103.8° ± 0.6° | [8] |

| ∠(Fₐₓ-S-Fₐₓ) Angle | 176.8° ± 2.5° | [8] |

Experimental Protocol: Gas Electron Diffraction

-

Sample Introduction : A gaseous sample of SF₄ is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[6]

-

Electron Beam Interaction : A high-energy, monochromatic electron beam (accelerated by a potential of several kilovolts) is directed to intersect the gas stream at a right angle.[6]

-

Scattering and Detection : The electrons are scattered by the molecules. The resulting diffraction pattern, consisting of concentric rings, is captured on a detector (e.g., a photographic plate or a CCD camera) placed at a known distance from the interaction point.[6]

-

Data Analysis : The radially symmetric diffraction pattern is converted into a one-dimensional intensity curve as a function of the scattering angle or momentum transfer. This curve is then analyzed using theoretical models to refine the molecular geometry parameters (bond lengths, angles) until the calculated scattering pattern matches the experimental one.[6]

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational modes of SF₄ are predicted by group theory based on its C₂ᵥ symmetry. The molecule has nine fundamental vibrational modes, all of which are both Raman and infrared active, except for the A₂ mode which is only Raman active.[5][9] The assignment of these modes has been a subject of several studies, with revisions made as higher-quality spectra became available.[9][10]

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Gaseous SF₄

| Mode | Symmetry | Description | IR Frequency | Raman Frequency | Reference |

| ν₁ | A₁ | S-Fₑᵩ Symmetric Stretch | 892 | 892 (Polarized) | [9] |

| ν₂ | A₁ | S-Fₐₓ Symmetric Stretch | 558 | 557 (Polarized) | [9] |

| ν₃ | A₁ | Fₑᵩ-S-Fₑᵩ Scissoring | 353 | 353 (Polarized) | [9] |

| ν₄ | A₁ | Fₐₓ-S-Fₐₓ Bending | 228 | 225 (Polarized) | [9] |

| ν₅ | A₂ | Twisting | Inactive | ~414 | [9] |

| ν₆ | B₁ | S-Fₑᵩ Asymmetric Stretch | 867 | 867 (Depolarized) | [9] |

| ν₇ | B₁ | Fₐₓ-S-Fₑᵩ Rocking | 464 | 464 (Depolarized) | [9] |

| ν₈ | B₂ | S-Fₐₓ Asymmetric Stretch | 730 | 730 (Depolarized) | [9] |

| ν₉ | B₂ | Fₐₓ-S-Fₑᵩ Rocking | 532 | 532 (Depolarized) | [9] |

Experimental Protocol: Gas-Phase Raman Spectroscopy

-

Sample Cell : Gaseous SF₄ is contained in a stainless-steel cell with sapphire windows and Teflon O-rings to handle the reactive nature of the gas.[9] For the data in Table 2, a sample pressure of 1500 mm was used.[9]

-

Excitation Source : A high-intensity laser (e.g., an argon-ion laser operating at 514.5 nm) is used as the excitation source.[9]

-

Light Collection and Analysis : The scattered light is collected, typically at a 90° angle to the incident beam. The light is then passed through a double monochromator for analysis and detected by a sensitive photomultiplier tube.[9]

-

Polarization Measurement : To distinguish between polarized (symmetric) and depolarized (asymmetric) bands, a polarization rotator is placed in the path of the incident laser beam, allowing for spectra to be recorded with parallel and perpendicular polarization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is particularly insightful for studying SF₄ due to the dynamic exchange of its non-equivalent fluorine atoms. The spectrum is highly temperature-dependent.[11][12]

At room temperature (+23°C), a single broad signal is observed.[11][12] This is because the axial and equatorial fluorine atoms undergo rapid intramolecular exchange on the NMR timescale, a process known as Berry pseudorotation.[4][11] This exchange makes all four fluorine atoms appear chemically equivalent.

At low temperatures (e.g., -98°C), this exchange process is "frozen out." The spectrum resolves into two distinct signals of equal intensity, corresponding to the two magnetically non-equivalent sets of fluorine atoms (axial and equatorial).[11][13] Each signal is a triplet, which arises from the spin-spin coupling of each fluorine atom to the two non-equivalent fluorine atoms in the other position.[12][14]

Table 3: ¹⁹F NMR Spectroscopic Data for SF₄

| Condition | Observation | Interpretation | Reference |

| Room Temp. (+23°C) | One broad signal | Rapid exchange (Berry pseudorotation) averages the axial and equatorial environments. | [11][12] |

| Low Temp. (-98°C) | Two triplets of equal intensity | Slow exchange; distinct axial and equatorial fluorine environments are observed. Each is coupled to the other pair. | [11][12][13] |

Experimental Protocol: Variable Temperature ¹⁹F NMR

-

Sample Preparation : Pure SF₄ is distilled into a 5 mm O.D. silica or quartz NMR tube, which is then sealed under vacuum to prevent reaction with moisture and atmospheric gases.[12]

-

Instrumentation : A high-resolution NMR spectrometer equipped with a fluorine probe and a variable temperature controller is used. A typical operating frequency for ¹⁹F is 56.4 MHz at a field of 14,000 gauss.[12]

-

Data Acquisition :

-

A room temperature spectrum is first acquired to observe the single broad peak of the fluxional molecule.

-

The sample is then cooled in stages using the spectrometer's temperature control unit (e.g., with liquid nitrogen boil-off gas). Spectra are recorded at various temperatures (e.g., -20°C, -60°C, -98°C) to observe the transition from a single broad peak to two resolved triplets.[12][13]

-

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Chemical shifts are referenced against a suitable fluorine standard (e.g., CCl₃F).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the mass-to-charge ratio (m/z) of the parent molecular ion and its fragmentation pattern, which is useful for molecular weight confirmation and structural elucidation.

Table 4: Electron Ionization Mass Spectrum of SF₄

| m/z | Ion Fragment | Relative Intensity (%) |

| 32 | S⁺ | 12 |

| 51 | SF⁺ | 11 |

| 70 | SF₂⁺ | 32 |

| 89 | SF₃⁺ | 100 |

| 108 | SF₄⁺ (Molecular Ion) | 30 |

Data sourced from NIST Mass Spectrometry Data Center.[15][16]

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Inlet : A gaseous sample of SF₄ is introduced into the high-vacuum source chamber of the mass spectrometer.

-

Ionization : The gas molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (SF₄⁺).

-

Fragmentation : The molecular ions, possessing excess energy, undergo fragmentation to produce smaller, stable daughter ions (e.g., SF₃⁺, SF₂⁺).

-

Mass Analysis : The resulting mixture of ions is accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions strike a detector, generating an electrical signal proportional to the ion abundance. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

References

- 1. quora.com [quora.com]

- 2. geometryofmolecules.com [geometryofmolecules.com]

- 3. SF4 Molecular Geometry and Bond Angles [unacademy.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. quora.com [quora.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Solved The 19F NMR spectra of SF4 at four different | Chegg.com [chegg.com]

- 14. prepp.in [prepp.in]

- 15. This compound [webbook.nist.gov]

- 16. This compound | F4S | CID 24555 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Sulfur Tetrafluoride with Water

Authored for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Sulfur tetrafluoride (SF₄) is a highly reactive and valuable fluorinating agent used in the synthesis of complex organic molecules, including pharmaceuticals. Its utility is intrinsically linked to its reactivity, particularly its vigorous and immediate hydrolysis upon contact with water. This technical guide provides a comprehensive examination of the reaction between this compound and water, detailing the reaction mechanism, kinetics, thermodynamics, and the experimental protocols used for their determination. This document aims to serve as a core reference for professionals requiring a deep understanding of SF₄'s aqueous reactivity for process development, safety, and synthetic applications.

Introduction

This compound (SF₄) is a colorless, corrosive gas with a distinct odor, recognized for its utility in converting carbonyl groups and alcohols into difluorides and monofluorides, respectively. However, its high reactivity makes it hazardous, especially in the presence of moisture. The hydrolysis of SF₄ is an immediate and exothermic reaction that produces toxic and corrosive byproducts.[1][2][3] A thorough understanding of this reaction's core principles is paramount for its safe handling and effective use in chemical synthesis. This guide synthesizes experimental and computational data to present a detailed overview of the SF₄-water reaction.

Reaction Mechanism and Signaling Pathways

The overall, balanced chemical equation for the hydrolysis of this compound is:

SF₄(g) + 2H₂O(l) → SO₂(g) + 4HF(g) [3][4]

This reaction proceeds rapidly, yielding sulfur dioxide and hydrogen fluoride, both of which are toxic and corrosive gases.[1][5] The mechanism of this reaction, however, differs between the gas phase and aqueous solutions and is a subject of ongoing study.

Gas-Phase Hydrolysis

In the gas phase, the reaction is understood to proceed in a stepwise manner. The initial and rate-determining step is the nucleophilic attack of a single water molecule on the sulfur atom of SF₄. This leads to the formation of an intermediate, thionyl fluoride (SOF₂), which is subsequently hydrolyzed to the final products.[1][3][6]

SF₄ + H₂O → SOF₂ + 2HF (fast) SOF₂ + H₂O → SO₂ + 2HF (slower)

Aqueous-Phase Hydrolysis: A Topic of Discussion

The mechanism in the aqueous phase is more complex and presents conflicting viewpoints in the scientific literature.

-

Pathway 2: A Computational Perspective: In contrast, recent computational studies using high-level theoretical models (G4//MP2/6-311G(d, p)) suggest that the primary path is an Sₙ2 displacement reaction that produces the intermediate SF₃OH.[9][10] This study posits that SOF₂ might still be an important intermediate in the formation of SO₂ in aqueous solutions, despite its slower hydrolysis rate. The energy barrier for the initial reaction is significantly lowered by catalysis from additional water molecules or the product, hydrogen fluoride.[9]

The diagram below illustrates these proposed pathways for the hydrolysis of SF₄.

Caption: Proposed reaction pathways for SF₄ hydrolysis in gas and aqueous phases.

Quantitative Data: Kinetics and Thermodynamics